Regioisomeric Differentiation: 3-Aryl-4-carboxylic Acid Versus 1-Aryl-3-carboxylic Acid Scaffold Comparison
The target compound is a 3-aryl-1H-pyrazole-4-carboxylic acid, whereas the most commercially prevalent close analog is 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152542-41-0), a 1-aryl-1H-pyrazole-3-carboxylic acid . These represent fundamentally different regioisomeric series with distinct connectivity. The target compound has the difluorophenyl group attached to the pyrazole C3 carbon with the carboxylic acid at C4, whereas the comparator has the identical aryl group attached to the N1 nitrogen with the carboxylic acid at C3. This difference alters the spatial orientation of the aryl group relative to the carboxylic acid and changes the hydrogen-bonding capacity of the pyrazole NH (absent in the N1-substituted comparator). The target compound retains a free NH at N1, enabling participation as a hydrogen bond donor (calculated HBD count = 2), while the comparator lacks this feature (HBD count = 1) [1].
| Evidence Dimension | Regioisomeric connectivity (aryl attachment site on pyrazole) |
|---|---|
| Target Compound Data | 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid: aryl at C3, COOH at C4, free NH at N1 |
| Comparator Or Baseline | 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid: aryl at N1, COOH at C3, no free NH |
| Quantified Difference | Hydrogen bond donor count: 2 vs 1; hydrogen bond acceptor count: 5 vs 5; topological polar surface area difference: 78.8 Ų (target) vs 67.1 Ų (comparator, estimated) |
| Conditions | Structural comparison based on InChI and SMILES representations |
Why This Matters
Selection of the correct regioisomer is critical because the free NH in the target compound provides an additional hydrogen-bonding vector that can be essential for molecular recognition in biological targets or for regioselective N-functionalization in synthetic sequences.
- [1] ChemBase. 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid (Catalog EN300-112264) Substance Data. View Source
